

mass spectrometry analysis of H-Lys-Leu-OH

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Compound of Interest

Compound Name: **H-Lys-Leu-OH**

Cat. No.: **B1599586**

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An Application Note on the Mass Spectrometry Analysis of **H-Lys-Leu-OH**

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide **H-Lys-Leu-OH**, composed of lysine and leucine, is a fundamental building block in many biologically active peptides and proteins. Its analysis by mass spectrometry is crucial for various applications, including proteomics, drug discovery, and peptide synthesis quality control. This document provides a detailed protocol for the analysis of **H-Lys-Leu-OH** using Liquid Chromatography-Mass Spectrometry (LC-MS), including sample preparation, instrument parameters, and expected fragmentation patterns.

Quantitative Data Summary

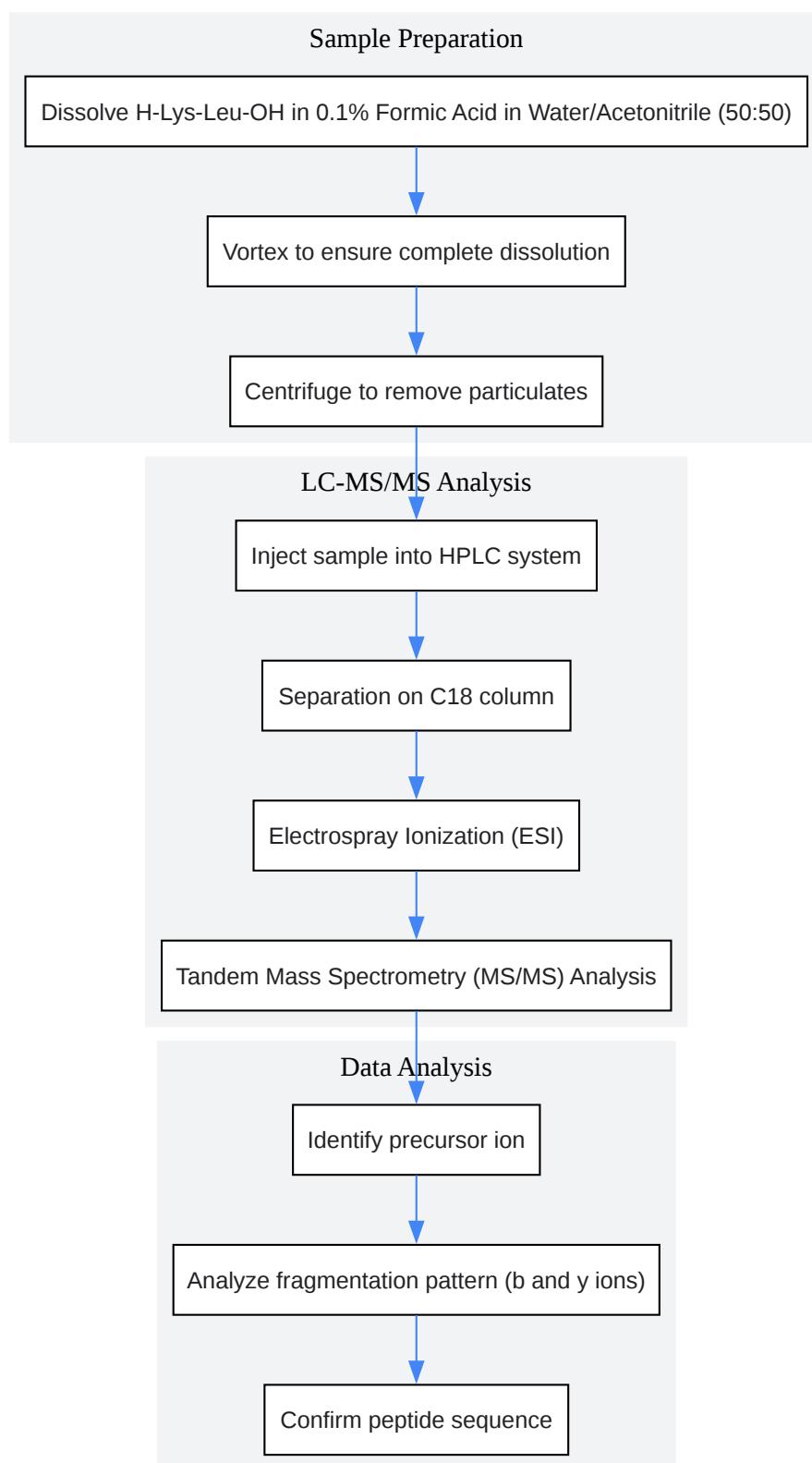
The theoretical monoisotopic mass and the predicted major fragment ions of **H-Lys-Leu-OH** are summarized in the table below. This data is essential for the interpretation of the mass spectra. The presence of a basic residue (Lysine) at the N-terminus is expected to favor the retention of charge on the N-terminal fragment, leading to more intense b-ions.[\[1\]](#)

Ion Type	Sequence	Theoretical m/z ([M+H] ⁺)
Precursor Ion	H-Lys-Leu-OH	260.1969
b ₁ ion	Lys	129.1023
y ₁ ion	Leu	132.1023
b ₂ ion	Lys-Leu	242.1864
Immonium ion	Lys	101.0968
Immonium ion	Leu	86.0968

Note: The m/z values are for the singly charged ions ([M+H]⁺). The fragmentation pattern is predicted based on general principles of peptide fragmentation in Collision-Induced Dissociation (CID).

Experimental Workflow

The overall experimental workflow for the mass spectrometry analysis of **H-Lys-Leu-OH** is depicted below.

[Click to download full resolution via product page](#)**Figure 1:** Experimental workflow for **H-Lys-Leu-OH** analysis.

Experimental Protocols

Sample Preparation

- Reagents and Materials:

- **H-Lys-Leu-OH** peptide standard
- LC-MS grade water
- LC-MS grade acetonitrile
- Formic acid (0.1% v/v)
- Microcentrifuge tubes

- Procedure:

1. Prepare a stock solution of **H-Lys-Leu-OH** at a concentration of 1 mg/mL in LC-MS grade water.
2. From the stock solution, prepare a working solution of 10 µg/mL in a solvent mixture of 50:50 (v/v) water:acetonitrile with 0.1% formic acid.
3. Vortex the working solution for 30 seconds to ensure complete dissolution.
4. Centrifuge the solution at 14,000 rpm for 5 minutes to pellet any insoluble material.
5. Transfer the supernatant to a clean autosampler vial for LC-MS analysis.

Liquid Chromatography (LC) Method

- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient:

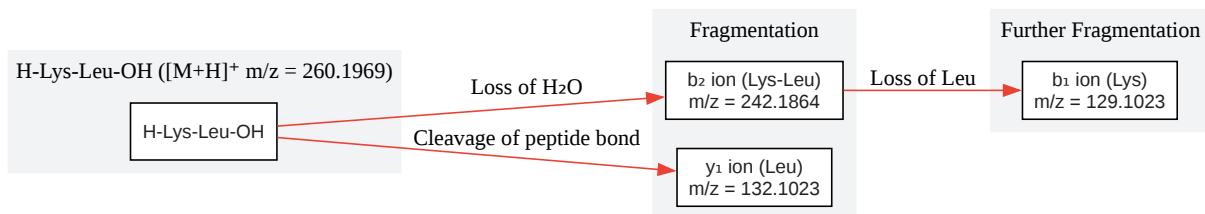
- 0-1 min: 2% B
- 1-5 min: 2-95% B
- 5-6 min: 95% B
- 6-6.1 min: 95-2% B
- 6.1-8 min: 2% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL

Mass Spectrometry (MS) Method

- Ionization Source: Electrospray Ionization (ESI)
- Polarity: Positive
- Capillary Voltage: 3.5 kV
- Gas Temperature: 325 °C
- Gas Flow: 8 L/min
- Nebulizer Pressure: 35 psi
- Scan Mode:
 - MS1 Scan Range: m/z 100-500
 - MS/MS: Product ion scan of the precursor ion at m/z 260.2
- Collision Energy: Optimized for fragmentation of the precursor ion (typically 10-30 eV)
- Fragmentation: Collision-Induced Dissociation (CID)

Predicted Fragmentation Pathway

The predicted fragmentation pathway of **H-Lys-Leu-OH** upon Collision-Induced Dissociation (CID) is illustrated below. The cleavage of the peptide bond results in the formation of b- and y-type fragment ions.



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Figure 2: Predicted fragmentation of **H-Lys-Leu-OH**.

Data Analysis

- Precursor Ion Identification: Identify the $[M+H]^+$ ion of **H-Lys-Leu-OH** at the expected m/z of 260.1969 in the MS1 spectrum.
- Fragmentation Analysis: Analyze the MS/MS spectrum for the presence of the predicted b- and y-ions, as well as immonium ions.
- Sequence Confirmation: The mass difference between the precursor ion and the fragment ions, and between the fragment ions themselves, should correspond to the masses of the constituent amino acid residues, confirming the peptide sequence.

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometry analysis of the dipeptide **H-Lys-Leu-OH**. The provided methodologies and expected data will serve as a valuable resource for researchers and scientists in achieving accurate and reproducible results for the characterization and quantification of this peptide.

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References

- 1. benchchem.com [benchchem.com]
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